N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
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Overview
Description
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a chemical compound with a complex structure that includes a chlorinated phenyl group and a sulfonylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves multiple steps. One common method starts with the chlorination of aniline to produce 2-chloroaniline. This intermediate is then reacted with 3-aminobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chlorophenyl)benzamide: Shares a similar structure but lacks the sulfonyl group.
N-(2-Chlorophenyl)-3-aminobenzamide: Similar but without the propane-2-sulfonyl group.
Uniqueness
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of both the chlorinated phenyl group and the sulfonylated amine group, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
90233-87-7 |
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Molecular Formula |
C16H17ClN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,1-2H3,(H,18,20) |
InChI Key |
YCMFIPJSPADDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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